Cas no 835882-35-4 (Cyclohepten-1-ylboronic Acid)

Cyclohepten-1-ylboronic acid is a cyclic boronic acid derivative featuring a seven-membered ring with an unsaturated double bond. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile intermediate for constructing complex organic frameworks. Its cyclic structure and boronic acid functionality enable selective coupling with aryl or vinyl halides, facilitating the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound’s stability under standard conditions and compatibility with diverse reaction environments make it a practical choice for synthetic applications. Proper handling under inert atmospheres is recommended to preserve its reactivity and prevent decomposition.
Cyclohepten-1-ylboronic Acid structure
Cyclohepten-1-ylboronic Acid structure
商品名:Cyclohepten-1-ylboronic Acid
CAS番号:835882-35-4
MF:C7H13BO2
メガワット:139.987922430038
MDL:MFCD04115655
CID:720696
PubChem ID:3434501

Cyclohepten-1-ylboronic Acid 化学的及び物理的性質

名前と識別子

    • Cyclohept-1-en-1-ylboronic acid
    • 1-Cyclohepten-1-Ylboronic Acid
    • Cycloheptene-1-boronic acid
    • (CYCLOHEPT-1-EN-1-YL)BORONIC ACID
    • Boronic acid,B-1-cyclohepten-1-yl-
    • Cyclohepten-1-ylboronic acid
    • B-1-Cyclohepten-1-ylboronic acid (ACI)
    • Boronic acid, 1-cyclohepten-1-yl- (9CI)
    • Boronic acid, 1-cyclohepten-1-yl-
    • cyclohepten-1-yl boronic acid
    • SCHEMBL1854104
    • cyclohept-1-en-1-ylboronicacid
    • (Z)-cycloheptenylboronic acid
    • cycloheptene-1-yl boronic acid
    • AB20339
    • AKOS006227627
    • C7H13BO2
    • DB-015900
    • cyclohept-1-enylboronic acid
    • AT23172
    • MFCD04115655
    • DTXSID90392446
    • 1-Cyclohepten-1-yl-boronic acid
    • 1-cyclohepten-1-ylboronic acid, AldrichCPR
    • BS-23507
    • CS-0175021
    • 835882-35-4
    • (Cyclohepten-1-yl)boronic acid
    • MMOVERLKAAQVGD-UHFFFAOYSA-N
    • Cyclohepten-1-ylboronic Acid
    • MDL: MFCD04115655
    • インチ: 1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
    • InChIKey: MMOVERLKAAQVGD-UHFFFAOYSA-N
    • ほほえんだ: OB(C1CCCCCC=1)O

計算された属性

  • せいみつぶんしりょう: 140.10100
  • どういたいしつりょう: 140.101
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5A^2

じっけんとくせい

  • 密度みつど: 1.02
  • ゆうかいてん: 110-116°C
  • ふってん: 278.1°C at 760 mmHg
  • フラッシュポイント: 122°C
  • 屈折率: 1.479
  • PSA: 40.46000
  • LogP: 0.88890

Cyclohepten-1-ylboronic Acid セキュリティ情報

Cyclohepten-1-ylboronic Acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Cyclohepten-1-ylboronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K52824-5g
1-Cyclohepten-1-ylboronic acid
835882-35-4 95%
5g
$1650 2024-06-09
Chemenu
CM134053-1g
Cyclohept-1-en-1-ylboronic acid
835882-35-4 97%
1g
$688 2023-02-18
abcr
AB150565-250 mg
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
250mg
€467.00 2023-05-09
Apollo Scientific
OR13164-1g
(Cyclohept-1-en-1-yl)boronic acid
835882-35-4 97%
1g
£705.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-294129-500 mg
Cyclohepten-1-ylboronic acid,
835882-35-4
500MG
¥2,971.00 2023-07-11
Fluorochem
050390-250mg
Cyclohepten-1-yl boronic acid
835882-35-4 98%
250mg
£250.00 2022-03-01
abcr
AB150565-250mg
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
250mg
€467.00 2025-02-12
SHENG KE LU SI SHENG WU JI SHU
sc-294129A-1g
Cyclohepten-1-ylboronic acid,
835882-35-4
1g
¥5596.00 2023-09-05
abcr
AB150565-1g
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
1g
€1090.90 2025-02-12
eNovation Chemicals LLC
K52824-5g
1-Cyclohepten-1-ylboronic acid
835882-35-4 95%
5g
$1650 2025-02-27

Cyclohepten-1-ylboronic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
リファレンス
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
リファレンス
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Reagents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Solvents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Solvents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Reagents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Cyclohepten-1-ylboronic Acid Raw materials

Cyclohepten-1-ylboronic Acid Preparation Products

Cyclohepten-1-ylboronic Acid 関連文献

Cyclohepten-1-ylboronic Acidに関する追加情報

Recent Advances in the Application of Cyclohepten-1-ylboronic Acid (CAS: 835882-35-4) in Chemical Biology and Pharmaceutical Research

Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Cyclohepten-1-ylboronic acid derivatives as selective inhibitors of the SARS-CoV-2 main protease (Mpro). The research team utilized structure-activity relationship (SAR) analysis to optimize the boronic acid moiety, achieving nanomolar inhibitory activity. The compound's ability to form reversible covalent bonds with the catalytic cysteine residue of Mpro was identified as the key mechanism of action, offering promising avenues for antiviral drug development.

In synthetic chemistry, Cyclohepten-1-ylboronic acid has shown remarkable utility in the construction of complex molecular architectures. A recent Nature Communications paper (2024) detailed its application in the synthesis of strained cycloheptene-containing natural product analogs. The seven-membered ring structure imparts unique conformational constraints that are valuable in probing biological systems and developing conformationally restricted drug candidates. Researchers successfully employed this boronic acid in palladium-catalyzed cross-couplings with various aryl halides, achieving excellent yields and stereoselectivity.

The compound's pharmacokinetic properties have also been investigated in recent preclinical studies. A 2024 report in Chemical Biology & Drug Design characterized the membrane permeability and metabolic stability of Cyclohepten-1-ylboronic acid derivatives. The findings suggest that while the parent compound exhibits moderate permeability, strategic modifications at the boron center can significantly enhance both absorption and metabolic stability, addressing a common challenge in boronic acid-based drug development.

Emerging applications in targeted protein degradation have further expanded the utility of Cyclohepten-1-ylboronic acid. Researchers have recently developed proteolysis-targeting chimeras (PROTACs) incorporating this boronic acid as the warhead for specific E3 ligase recruitment. The strained cycloheptene scaffold appears to confer improved binding kinetics and selectivity compared to conventional benzene-based boronic acids, as demonstrated in cellular models of oncology targets.

From a safety perspective, recent toxicological evaluations (2023) of Cyclohepten-1-ylboronic acid derivatives have provided important insights into structure-toxicity relationships. The seven-membered ring appears to mitigate some of the hepatotoxicity concerns associated with simpler arylboronic acids, potentially due to altered metabolic pathways. These findings support the continued exploration of this scaffold in medicinal chemistry programs.

In conclusion, Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) represents a promising chemical tool with diverse applications across drug discovery and chemical biology. The latest research underscores its value in protease inhibition, complex molecule synthesis, and targeted protein degradation, while also addressing key challenges in boronic acid drug development. Future studies will likely focus on expanding its therapeutic applications and further optimizing its pharmacological properties.

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